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Abstract
Fedotozine is a peripherally acting kappa-opioid receptor (KOR) agonist that has been

investigated for its therapeutic potential in functional gastrointestinal disorders, such as irritable

bowel syndrome (IBS) and functional dyspepsia. Its mechanism of action is centered on the

modulation of visceral sensitivity and gut motility through its interaction with KORs located on

afferent nerve pathways in the gut. This technical guide provides a comprehensive overview of

the chemical structure-activity relationship (SAR) of Fedotozine, detailing its pharmacological

profile, signaling pathways, and the experimental methodologies used for its characterization.

Due to the limited publicly available data on a systematic series of Fedotozine analogs, the

SAR analysis is based on the available data for Fedotozine and supplemented with findings

from related arylacetamide KOR agonists.

Chemical Structure and Properties
Fedotozine, chemically known as (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-

dimethyl-n-propylamine, is an arylacetamide derivative.[1] The structure of Fedotozine is

characterized by a chiral center, a phenyl group, a trimethoxybenzyloxymethyl moiety, and a

dimethylpropylamine group.
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Property Value

IUPAC Name
(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-

trimethoxyphenyl)methoxy]butan-2-amine

Molecular Formula C₂₂H₃₁NO₄

Molecular Weight 373.49 g/mol

CAS Number 123618-00-8

Chirality (R)-enantiomer

Mechanism of Action and Signaling Pathway
Fedotozine exerts its pharmacological effects primarily through its agonist activity at kappa-

opioid receptors, with a degree of selectivity for the κ₁ₐ subtype.[1][2] These receptors are G-

protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gαi/o).

The activation of KOR by Fedotozine initiates a downstream signaling cascade:

G-protein Activation: Upon agonist binding, the Gαi/o protein is activated, leading to the

dissociation of its α and βγ subunits.

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl

cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP)

levels.

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the

activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying

potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron,

and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

The net effect of these events is a reduction in neuronal excitability and neurotransmitter

release from visceral afferent neurons, which is believed to be the basis for Fedotozine's

analgesic effects in the gastrointestinal tract.[1]
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Fedotozine's Kappa-Opioid Receptor Signaling Pathway

Structure-Activity Relationship (SAR)
A comprehensive quantitative SAR for a series of Fedotozine analogs is not readily available

in the public domain. However, based on the known activity of Fedotozine and the SAR of

other arylacetamide KOR agonists, several structural features can be identified as important for

its activity.

Compound
Receptor Binding Affinity
(Ki, µM)

Receptor Selectivity

Fedotozine (JO-1196) 0.19 κ > μ ≈ δ

Data from a single study and should be interpreted with caution.

Key Structural Features and Their Inferred Roles:

Arylacetamide Core: This scaffold is a common feature among many KOR agonists and is

essential for binding to the receptor.

Phenyl Group: The phenyl ring likely engages in hydrophobic or aromatic interactions within

the binding pocket of the KOR.
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Trimethoxybenzyl Moiety: The electron-donating methoxy groups on the benzyl ring may

influence the electronic properties of the molecule and contribute to its binding affinity. The

oxygen atom in the benzyloxymethyl linker can act as a hydrogen bond acceptor.

Dimethylamine Group: The basic nitrogen atom is crucial for the interaction with the receptor,

likely forming an ionic bond with an acidic residue in the binding site. The N,N-dimethyl

substitution pattern is common in opioid ligands.

(R)-Stereochemistry: The specific stereochemistry at the chiral center is critical for the proper

orientation of the key pharmacophoric elements within the receptor's binding pocket, leading

to optimal receptor activation.

Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.

Objective: To measure the displacement of a radiolabeled KOR ligand by the test compound.

Materials:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic

Kidney (HEK) cells stably expressing the human KOR.

Radioligand: [³H]U-69,593 (a selective KOR agonist).

Test Compound: Fedotozine or its analogs.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

Procedure:

Incubation: In a 96-well plate, combine the cell membranes, [³H]U-69,593, and varying

concentrations of the test compound. Incubate at 25°C for 60-90 minutes to reach
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equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from unbound radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

measure the radioactivity using a liquid scintillation counter.

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits

50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-

Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and

Kd is its dissociation constant.
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Workflow for Radioligand Binding Assay

Guinea Pig Ileum Functional Assay
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This ex vivo assay assesses the functional activity of opioid agonists by measuring their effect

on the contractility of guinea pig ileum tissue.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound as a KOR

agonist.

Materials:

Tissue: Freshly isolated guinea pig ileum segment.

Organ Bath: Containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95%

O₂ / 5% CO₂.

Isotonic Transducer and Data Acquisition System.

Test Compound: Fedotozine or its analogs.

Stimulating Electrodes.

Procedure:

Tissue Preparation: A segment of the guinea pig ileum is mounted in the organ bath under a

resting tension.

Stimulation: The tissue is electrically stimulated to induce twitch contractions, which are

mediated by the release of acetylcholine.

Compound Addition: Cumulative concentrations of the test compound are added to the organ

bath.

Response Measurement: The inhibition of the electrically induced contractions by the test

compound is recorded.

Data Analysis: A concentration-response curve is generated by plotting the percentage of

inhibition against the logarithm of the agonist concentration. The EC₅₀ (the concentration of

the agonist that produces 50% of its maximal effect) and the Emax (the maximal inhibitory

effect) are determined from this curve.
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Pharmacokinetics
Limited pharmacokinetic data for Fedotozine is available. Studies in dogs have shown that

after oral administration, plasma concentrations of Fedotozine were very low or undetectable,

while concentrations in the gut tissue were significantly higher. This suggests extensive first-

pass metabolism and/or high tissue binding in the gastrointestinal tract, which is consistent with

its intended peripheral site of action.

Conclusion
Fedotozine is a peripherally selective kappa-opioid receptor agonist with demonstrated

efficacy in preclinical and clinical studies for the treatment of functional gastrointestinal

disorders. Its chemical structure, particularly the arylacetamide core and the specific

stereochemistry, is crucial for its agonist activity at KORs. While a detailed quantitative

structure-activity relationship for a series of Fedotozine analogs is not publicly available, the

foundational knowledge of its mechanism and the SAR of related compounds provides a basis

for the rational design of future peripherally restricted KOR agonists with improved therapeutic

profiles. Further research is warranted to fully elucidate the SAR of Fedotozine and to explore

the therapeutic potential of this chemical class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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